2-[[(3-Fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol
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Overview
Description
2-[[(3-Fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol is a synthetic organic compound that features a fluoropyridine moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the fluorine atom in the pyridine ring can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3-Fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3-fluoropyridine.
Alkylation: The 3-fluoropyridine undergoes alkylation with a suitable alkylating agent, such as methylamine, to introduce the methylamino group.
Protection and Deprotection: Protecting groups may be used to shield reactive sites during intermediate steps.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine ring or the hydroxyl groups, potentially leading to the formation of amines or alcohols.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[[(3-Fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug development.
Industry
In materials science, the compound’s unique properties could be leveraged to create new materials with specific electronic or optical characteristics. Its potential use in the development of fluorinated polymers or as a precursor for advanced materials is of particular interest.
Mechanism of Action
The mechanism by which 2-[[(3-Fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler analog that lacks the additional functional groups present in the target compound.
2-Methylpropane-1,3-diol: A diol that serves as a structural component in the target compound.
Methylamine: A common alkylating agent used in the synthesis of the target compound.
Uniqueness
The uniqueness of 2-[[(3-Fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol lies in its combination of a fluoropyridine ring with a methylamino and diol functional groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[(3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O2/c1-11(7-15,8-16)6-14(2)10-9(12)4-3-5-13-10/h3-5,15-16H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZYATDOHXGPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=C(C=CC=N1)F)(CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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